molecular formula C28H30N4O3S2 B2821748 2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole CAS No. 551930-60-0

2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole

Cat. No. B2821748
CAS RN: 551930-60-0
M. Wt: 534.69
InChI Key: PFAUZMPQAYPAJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and a sulfonyl group . It is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .

Scientific Research Applications

Alzheimer's Disease Treatment

The compound SUVN-502, closely related to the specified chemical structure, was identified as a potent, selective serotonin 6 (5-HT6) receptor antagonist, showing potential for treating cognitive disorders such as Alzheimer's disease. Its high affinity for human 5-HT6R and selectivity over other targets suggest its utility in enhancing cognitive functions. The combination of SUVN-502 with donepezil and memantine demonstrates synergistic effects, potentially offering a novel approach to Alzheimer's treatment (Nirogi et al., 2017).

Anticancer Activity

Polyfunctional substituted 1,3-thiazoles, which share a core structural similarity with the mentioned compound, exhibited anticancer activity against a range of human tumor cell lines. Notably, derivatives with a piperazine substituent showed promising efficacy, highlighting their potential as anticancer agents (Kostyantyn Turov, 2020).

PPARpan Agonist Synthesis

The efficient synthesis of a potent PPARpan agonist, which is structurally related to the mentioned compound, underlines the potential application of such molecules in treating metabolic disorders. The synthesis involves regioselective carbon-sulfur bond formation and showcases the chemical versatility of these compounds (Jiasheng Guo et al., 2006).

Antibacterial Activities

Derivatives of the specified compound structure have shown significant antibacterial activities. Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and demonstrated efficacy against various bacterial strains, underscoring their potential as antibacterial agents (Wu Qi, 2014).

Crystal Structure and DFT Calculations

The synthesis and crystal structure analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide insights into the molecular structure and reactivity of such compounds. DFT calculations further elucidate their electrophilic and nucleophilic sites, aiding in the understanding of their biological activity (K. Kumara et al., 2017).

Mechanism of Action

The compound is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(4-methylphenyl)sulfonyl-4,5-dihydropyrrolo[3,2-e][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S2/c1-20-7-9-21(10-8-20)37(33,34)32-14-13-22-23(32)11-12-26-28(22)29-27(36-26)19-30-15-17-31(18-16-30)24-5-3-4-6-25(24)35-2/h3-10,13-14H,11-12,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAUZMPQAYPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC4=C3N=C(S4)CN5CCN(CC5)C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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